4-Heptadecanone

Beschreibung

Contextualizing Long-Chain Ketones in Organic Chemistry

Long-chain ketones are a class of organic compounds characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom) positioned within a lengthy aliphatic chain. libretexts.orgbritannica.comstudymind.co.uk Unlike their shorter-chain counterparts, such as acetone, the extended hydrocarbon tail of long-chain ketones imparts distinct physical properties, including decreased solubility in water and higher boiling points. libretexts.org The reactivity of these molecules is primarily dictated by the carbonyl group, which can undergo various transformations like nucleophilic addition and reduction to form secondary alcohols. vulcanchem.com

These compounds are not merely laboratory curiosities; they are integral components in various biological and industrial processes. britannica.com They serve as versatile building blocks in organic synthesis, enabling the construction of complex molecules. nih.gov The synthesis of long-chain ketones itself can be achieved through several methods, including the oxidation of corresponding secondary alcohols and the ketonization of long-chain esters. pjoes.comevitachem.com

Significance of 4-Heptadecanone as a Model Compound and Specialized Metabolite

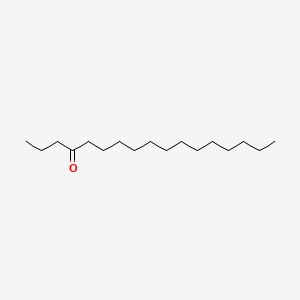

This compound, with its 17-carbon backbone and a ketone group at the fourth position, serves as an illustrative example of a long-chain ketone. vulcanchem.com Its chemical formula is C₁₇H₃₄O. chemeo.comnist.gov The specific placement of the carbonyl group influences its reactivity and physical characteristics when compared to its isomers, such as 2-heptadecanone (B131142) or 9-heptadecanone (B165747). vulcanchem.com The position of the carbonyl group at C-4 may result in reduced steric hindrance compared to more centrally located ketone groups, potentially making it more accessible to certain reagents. vulcanchem.com

Beyond its role as a model for studying the properties and reactions of long-chain ketones, this compound has been identified as a specialized metabolite in various natural sources. For instance, it has been detected in the leaves of the avocado plant (Persea americana). researchgate.net Furthermore, metabolomic studies have identified heptadecanone as a metabolite in cereal grains. arvojournals.org Its presence in these biological contexts suggests potential roles in metabolic pathways and ecological interactions, making it a subject of interest for further biochemical investigation.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application and study in a research context. Below is a summary of its key chemical and physical data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₃₄O | chemeo.comnist.gov |

| Molecular Weight | 254.45 g/mol | chemeo.com |

| CAS Number | 53685-77-1 | chemeo.comnist.gov |

| Melting Point | 39-41°C (estimated) | |

| Boiling Point | 322.7 ± 10.0°C at 760 mmHg (calculated) | |

| Density | 0.8 ± 0.1 g/cm³ (calculated) |

These properties, particularly its solid state at room temperature and high boiling point, are characteristic of a long-chain ketone and inform its handling and use in experimental setups.

Research and Applications

While specific, large-scale industrial applications for this compound are not widely documented, its importance in a research setting is clear. It is commercially available from various chemical suppliers, facilitating its use in fundamental and applied research projects. vulcanchem.com Researchers utilize this compound and its isomers to explore a range of scientific areas:

Organic Synthesis: As a ketone, it can be a precursor for synthesizing other organic molecules. nih.gov

Metabolomics: Its identification in natural products prompts further investigation into its biosynthetic pathways and biological functions. researchgate.netarvojournals.org For example, studies have linked heptadecanone to altered lipid metabolism. arvojournals.org

Material Science: Isomers of this compound, such as 2-heptadecanone, have been used as precursors in the synthesis of carbon nitride materials.

The study of this compound and other long-chain ketones continues to be an active area of research, with potential for new discoveries in both fundamental chemistry and applied sciences.

Structure

3D Structure

Eigenschaften

IUPAC Name |

heptadecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDOOQRSFZDBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201940 | |

| Record name | Heptadecan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53685-77-1 | |

| Record name | 4-Heptadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53685-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053685771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Heptadecanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7X56JDK2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Heptadecanone and Structural Analogues

Classical Organic Synthesis Approaches to Saturated Ketones

Traditional methods for synthesizing saturated ketones form the foundation of organic chemistry and are still widely employed. These techniques often involve the use of strong oxidizing agents or the formation of new carbon-carbon bonds through organometallic reagents.

One of the most fundamental methods is the oxidation of secondary alcohols . masterorganicchemistry.comsavemyexams.comchemguide.co.uk This reaction typically utilizes oxidizing agents like potassium dichromate (K₂Cr₂O₇) or potassium permanganate (B83412) (KMnO₄) in an acidic medium. savemyexams.com For instance, the oxidation of the corresponding secondary alcohol, heptadecan-4-ol, would yield 4-heptadecanone. The general mechanism involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the carbon to which it is attached, forming a carbon-oxygen double bond. masterorganicchemistry.comchemguide.co.uk While effective, these strong oxidants can sometimes lead to side reactions or require harsh conditions.

Another classical approach is the Friedel-Crafts acylation , which is particularly useful for synthesizing aromatic ketones but can be adapted for aliphatic ketones. nih.govnumberanalytics.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. numberanalytics.com For a long-chain aliphatic ketone like this compound, a related strategy could involve the reaction of an appropriate organometallic compound with an acyl derivative.

The Grignard reaction provides a versatile route to ketones. organic-chemistry.orgpressbooks.publibretexts.org Specifically, reacting a Grignard reagent (R-MgX) with a nitrile (R'-C≡N) followed by hydrolysis yields a ketone. libretexts.orgleah4sci.com To synthesize this compound, one could use propylmagnesium bromide and tetradecanenitrile. This method is highly valued for its ability to create new carbon-carbon bonds, allowing for the construction of complex carbon skeletons. pressbooks.pub

| Classical Method | Reagents | Product | Key Features |

| Oxidation of Secondary Alcohols | Secondary alcohol, K₂Cr₂O₇/H⁺ or KMnO₄/H⁺ | Ketone | A direct and common method. masterorganicchemistry.comsavemyexams.com |

| Friedel-Crafts Acylation | Arene, Acyl Halide/Anhydride, Lewis Acid | Aromatic Ketone | Primarily for aromatic systems. numberanalytics.com |

| Grignard Reaction with Nitriles | Grignard Reagent, Nitrile, H₃O⁺ | Ketone | Forms new C-C bonds. libretexts.orgleah4sci.com |

Novel and Efficient Synthetic Routes to this compound

Recent advancements in synthetic chemistry have led to more efficient and selective methods for ketone synthesis, moving beyond the classical approaches.

Stereoselective and Enantioselective Synthesis Strategies

The development of stereoselective and enantioselective methods is crucial for producing chiral molecules, which are of paramount importance in the pharmaceutical industry. While this compound itself is not chiral, the synthesis of its chiral analogs often requires these advanced strategies. Organocatalysis has emerged as a powerful tool for the asymmetric reduction of prochiral ketones to optically active secondary alcohols, which can be important intermediates. rsc.org For instance, the use of chiral organocatalysts can guide the reduction of a ketone to a specific stereoisomer of an alcohol with high enantioselectivity. rsc.org

Catalytic Methods for Ketone Formation

Modern catalytic methods offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. researchgate.net Transition metal-catalyzed reactions, for example, have been developed for the efficient synthesis of ketones. One such approach involves the hydroacylation of alkenes, where an aldehyde and an alkene are coupled to form a ketone.

Another innovative strategy is the copper-catalyzed chemoselective reduction of the carbon-carbon double or triple bond in α,β-unsaturated ketones to produce saturated ketones. rsc.org This method is notable for proceeding without the need for hydrogen gas or stoichiometric metal hydrides. rsc.org Furthermore, organocatalytic methods, such as those using N-heterocyclic carbenes (NHCs), have been developed for the synthesis of ketones from aldehydes. nih.gov

Utilization of this compound as a Synthetic Intermediate

This compound can serve as a valuable starting material for the synthesis of more complex molecules. For example, it is a known component of post-1976 Kelex 100, a commercial chelating solvent extraction reagent. uni-regensburg.de Its synthesis was achieved through a mixed aldol (B89426) condensation followed by hydrogenation. uni-regensburg.de Additionally, derivatives of heptadecanone, such as 1-(acetyloxy)-2-hydroxy-4-heptadecanone, are of interest and can be synthesized from the parent ketone. evitachem.comresearchgate.netmdpi.com The reactivity of the carbonyl group in this compound allows for a variety of transformations, making it a versatile building block in organic synthesis.

Chemo-Enzymatic and Biocatalytic Synthesis

Biocatalysis has gained significant attention as an environmentally friendly and highly selective alternative for chemical synthesis. bibliotekanauki.pl Enzymes, such as dehydrogenases and reductases, can catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. bibliotekanauki.plgeorgiasouthern.edu These biocatalytic reductions are often performed using whole cells, which contain the necessary enzymes and cofactors.

Chemical Transformations and Reaction Mechanisms of 4 Heptadecanone

Reactivity of the Carbonyl Group in Complex Environments

The chemical behavior of 4-heptadecanone is dominated by the reactivity of its carbonyl group (C=O). This group is highly polarized due to the greater electronegativity of the oxygen atom compared to the carbon atom, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The surrounding alkyl chains (a propyl group on one side and a tridecyl group on the other) can sterically influence the accessibility of this electrophilic center.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 53685-77-1 | stenutz.eu |

| Molecular Formula | C₁₇H₃₄O | stenutz.eunih.gov |

| Molar Mass | 254.46 g/mol | stenutz.eu |

| Melting Point | 40 °C | stenutz.eu |

| InChI Key | UIDOOQRSFZDBLK-UHFFFAOYSA-N | stenutz.eu |

Nucleophilic addition is a characteristic reaction of ketones like this compound. fiveable.melibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the cleavage of the carbon-oxygen pi bond and the formation of a tetrahedral alkoxide intermediate. edurev.inlibretexts.org This intermediate is then typically protonated to yield an alcohol derivative. edurev.in

The structure of this compound allows for attack by a wide range of nucleophiles. For instance:

Reduction: Reaction with reducing agents such as sodium borohydride (B1222165) (NaBH₄) provides a source of hydride ions (H⁻), which act as nucleophiles to reduce the ketone to a secondary alcohol, 4-heptadecanol (B25976).

Grignard Reactions: Organometallic reagents like Grignard reagents (R-Mg-X) react with the ketone to form new carbon-carbon bonds. The reaction of this compound with a Grignard reagent results in the formation of a tertiary alcohol after acidic workup. edurev.in

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. This reaction is significant as it extends the carbon chain by one carbon. fiveable.me

Table 2: Illustrative Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium Borohydride (NaBH₄) | Secondary Alcohol (4-Heptadecanol) |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Water (H₂O) | H₂O, Acid/Base Catalyst | Hydrate (Gem-diol) |

| Alcohol (ROH) | Ethanol (C₂H₅OH), Acid Catalyst | Hemiacetal / Acetal |

| Amine (RNH₂) | Methylamine (CH₃NH₂) | Imine |

Alpha(α)-substitution reactions occur at the carbon atoms adjacent to the carbonyl group. libretexts.org These reactions proceed through the formation of an enol or enolate intermediate, which then acts as a nucleophile. libretexts.orgmsu.edu this compound is an unsymmetrical ketone with two different α-carbons (at the C3 and C5 positions), each bearing acidic protons. The formation of the enolate can be controlled by the reaction conditions.

Halogenation: Under acidic conditions, ketones can be halogenated at the α-position. The reaction proceeds via an enol intermediate, and for unsymmetrical ketones, the halogen is typically delivered to the more substituted α-carbon. msu.edu In basic conditions, the reaction proceeds through an enolate and can lead to polyhalogenation, especially at methyl ketones in the haloform reaction. libretexts.orgmsu.edu

Alkylation: The alkylation of enolates is a powerful method for forming new carbon-carbon bonds at the α-position. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often used to completely convert the ketone into its enolate, which can then be treated with an alkyl halide in an Sₙ2 reaction. libretexts.org The choice of base and reaction temperature can influence which of the two possible enolates of this compound is formed, allowing for regioselective alkylation.

Nucleophilic Addition Reactions

Derivatization Strategies for Functionalization and Analog Synthesis

The reactivity of this compound allows for its use as a starting material in the synthesis of various functionalized derivatives and analogs. These strategies leverage the transformations of the carbonyl group and its adjacent α-carbons.

Functionalization of the long alkyl chain of this compound can be achieved through derivatization of the ketone group. The conversion of the carbonyl into other functional groups introduces new reactive sites on the alkane backbone.

Synthesis of Alcohols: As mentioned, reduction of this compound yields 4-heptadecanol, a secondary alcohol. Reaction with Grignard reagents or other organometallics produces a variety of tertiary alcohols with different alkyl or aryl substituents at the C4 position. edurev.in

Synthesis of Amines: The ketone can be converted into an imine by reaction with a primary amine, which can then be reduced to a secondary amine in a process known as reductive amination. This provides a route to N-functionalized heptadecane (B57597) derivatives.

While direct cyclization of this compound is not straightforward, it can be used as a precursor for the synthesis of cyclic and heterocyclic structures through multi-step synthetic sequences. These methods often involve introducing a second functional group into the molecule to facilitate a ring-closing reaction.

Synthesis via 1,4-Dicarbonyl Precursors: The Paal-Knorr synthesis is a classic method for preparing five-membered heterocycles like furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. ajrconline.org this compound could be envisioned as a starting point for such a synthesis by first undergoing α-functionalization to introduce the second carbonyl group at the C1 or C7 position, followed by reaction with the appropriate reagent (e.g., a dehydrating agent for furans, an amine for pyrroles).

Intramolecular Condensations: If a second carbonyl group is introduced at a suitable position down the alkyl chain (e.g., at C8 or C9), an intramolecular aldol (B89426) condensation could be used to form a five- or six-membered ring, respectively. This would yield a cyclic α,β-unsaturated ketone.

Synthesis from Dithiane Intermediates: Reactions involving dithiane intermediates provide a route to ketones. For example, the reaction of a lithiated 2-methoxy-1,3-dithiane-1-oxide with trioctylborane has been shown to produce 9-heptadecanone (B165747), an isomer of this compound, after oxidation. tandfonline.comcardiff.ac.uk This type of synthetic logic, involving the formation of carbon-carbon bonds, can be adapted for building complex molecular architectures, including cyclic systems, from simpler precursors.

Preparation of Functionalized Alkane Derivatives

Mechanistic Studies of this compound Reactions

Mechanistic studies for reactions involving this compound are generally extrapolations of well-established mechanisms for aliphatic ketones.

The mechanism for nucleophilic addition begins with the nucleophile attacking the electrophilic carbonyl carbon. libretexts.org This step is typically rate-determining. The attack forces the pi electrons of the C=O bond onto the oxygen atom, creating a tetrahedral sp³-hybridized alkoxide intermediate. libretexts.org In the final step, this negatively charged oxygen is protonated by an acid source (such as water or an added acid) to give the final neutral alcohol product. libretexts.org For weak nucleophiles like water or alcohols, an acid catalyst is often required to protonate the carbonyl oxygen first, which makes the carbonyl carbon more electrophilic and activates it for attack. edurev.in

The mechanism for α-substitution depends on the pH of the reaction medium. msu.edu

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the ketone oxygen is first protonated. A weak base (like water or the conjugate base of the acid) then removes a proton from the α-carbon to form a neutral enol intermediate. The double bond of the enol is electron-rich and acts as the nucleophile, attacking an electrophile. libretexts.org

Base-Promoted Mechanism: In the presence of a base, a proton is removed directly from the α-carbon to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile that then reacts with an electrophile. libretexts.orgmsu.edu Because a full equivalent of base is consumed to generate the enolate, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org

Detailed mechanistic investigations, such as those involving kinetic studies, solvent effects, and substituent effects, can provide deeper insight into the transition states and intermediates of these reactions. nih.gov For a molecule like this compound, studies could focus on the regioselectivity of enolate formation and the steric influence of the long tridecyl chain on the approach of nucleophiles.

Advanced Analytical Characterization Techniques for Research on 4 Heptadecanone

High-Resolution Spectroscopic Analysis for Structural Elucidation Beyond Basic Identification

High-resolution spectroscopy is fundamental in unequivocally determining the molecular structure of 4-Heptadecanone and its analogues, especially when present in intricate mixtures. These techniques provide detailed information on atomic connectivity, functional groups, and molecular conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules like this compound. libretexts.org In complex mixtures, where signals from numerous compounds overlap, advanced NMR techniques are indispensable. The analysis of mixtures by NMR is based on the additivity principle, which states that the spectrum of a mixture is the linear sum of the spectra of its individual components. mdpi.com

For a molecule such as this compound, ¹H NMR would show characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the long aliphatic chains. The protons on the carbons adjacent to the carbonyl group (at the C3 and C5 positions) would exhibit a distinct chemical shift compared to the other methylene groups along the chain. However, in complex biological or chemical samples, severe signal overlapping is common in ¹H NMR spectra. magritek.com

To overcome this, ¹³C NMR is often employed due to its much larger chemical shift dispersion, which allows for better signal separation. magritek.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning specific signals and confirming the structure of this compound within a mixture. COSY spectra reveal proton-proton couplings, helping to trace the connectivity of the hydrocarbon chains, while HSQC correlates protons with their directly attached carbon atoms, providing definitive assignments for each CH, CH₂, and CH₃ group. libretexts.org

Mass Spectrometry (MS) Techniques for Metabolomics and Trace Analysis

Mass spectrometry (MS) is a cornerstone of metabolomics, the large-scale study of small molecules within a biological system. thermofisher.comrsc.org High-resolution mass spectrometers, such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR), are capable of determining the mass of a molecule with extremely high accuracy, which allows for the calculation of its elemental formula. nih.govchromatographyonline.com For this compound (C₁₇H₃₄O), the exact mass is 254.26097 g/mol , and high-resolution MS can distinguish it from other compounds with the same nominal mass but different elemental compositions.

In metabolomics studies, MS is typically coupled with a chromatographic separation technique (like GC or LC) to analyze complex biological samples. animbiosci.org Untargeted metabolomics aims to detect and identify as many metabolites as possible, and a compound like this compound could be identified as a biomarker in various contexts, such as disease states or in response to external stimuli. thermofisher.com

For trace analysis, where the concentration of the analyte is extremely low, techniques like triple quadrupole mass spectrometry operating in selected reaction monitoring (SRM) mode offer exceptional sensitivity and selectivity. chromatographyonline.com This is crucial for quantifying trace levels of this compound in environmental or biological samples. To ensure accuracy at such low levels, isotopically labeled internal standards (e.g., containing deuterium (B1214612) or ¹³C) are often used to compensate for sample loss or matrix effects during analysis. lgcstandards.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mt.com

Raman spectroscopy is also highly effective for analyzing this compound. renishaw.com While the carbonyl group gives a moderately strong Raman band, the technique is particularly sensitive to the non-polar C-C bonds that form the backbone of the aliphatic chain. This can provide information about the conformational order and crystallinity of the sample. renishaw.com Because water is a weak Raman scatterer, Raman spectroscopy is well-suited for analyzing samples in aqueous environments without significant interference.

Chromatographic Separations for Isolation and Quantitative Analysis

Chromatography is an essential technique for separating this compound from complex mixtures prior to its identification and quantification. The choice between gas and liquid chromatography depends primarily on the volatility and thermal stability of the target compound and its analogues.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds like this compound. researchgate.net In this method, the sample is vaporized and injected into a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected, providing both identification and quantification. scielo.br

GC-MS is widely used for the volatile profiling of samples from various fields, including food science, environmental analysis, and biology. For instance, this compound has been used as an internal standard for quantifying volatile flavor compounds in orange juice. ufl.edu Its isomer, 2-heptadecanone (B131142), has been identified in the volatile profiles of whole milk powder and cigarette smoke. nih.govnih.gov Sample preparation for GC-MS often involves techniques like headspace solid-phase microextraction (HS-SPME), which isolates volatile compounds from a liquid or solid matrix. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analogues

While this compound itself is volatile and best suited for GC analysis, many of its structurally related analogues are non-volatile and require High-Performance Liquid Chromatography (HPLC) for separation and analysis. labmanager.comoxfordindices.com These analogues may include hydroxylated, carboxylated, or other functionalized long-chain ketones that are more polar and not sufficiently volatile or thermally stable for GC. gtiit.edu.cndgk-ev.de

HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed into a column. dgk-ev.de Reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile mixture), is the most common mode and is ideal for separating organic molecules of varying polarity. dgk-ev.de

For example, research on avocado oil has used HPLC to isolate and analyze non-volatile fatty acid derivatives, such as polyhydroxylated C17 and C19 compounds, which are structural analogues of this compound. semanticscholar.orgmdpi.com Coupling HPLC with mass spectrometry (LC-MS) provides a powerful platform for the comprehensive profiling of non-volatile metabolites in complex samples, such as plant extracts or biological fluids. nih.gov

Ecological and Inter Species Communication Roles of 4 Heptadecanone

Role in Insect Pheromonal Systems and Chemical Ecology

4-Heptadecanone functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. evitachem.com These chemical signals are integral to the survival and reproduction of many species.

Within a single species, this compound can act as a pheromone, influencing the behavior of other individuals of the same species. frontiersin.org Pheromones are a form of chemical communication that can signal everything from mating readiness to the presence of danger. frontiersin.org They are detected by specialized sensory neurons, often located on the antennae of insects. frontiersin.org

Research has identified 2-heptadecanone (B131142), a related compound, as a component of the female-produced sex pheromone in the parasitoid wasp Campoletis chlorideae. researchgate.netpnas.org In this species, it is part of a two-component blend that elicits strong antennal responses in males and attracts them for mating. researchgate.netpnas.org While this compound itself was not identified in this specific study, the role of a similar ketone highlights the importance of such compounds in insect reproductive behavior.

In some Drosophila species, ketones like 10-heptadecanone have been identified as aggregation pheromones, which encourage individuals to gather. biologists.com This demonstrates another facet of intra-specific communication where such compounds play a crucial role.

This compound also participates in communication between different species. For instance, cadavers of insects infected with entomopathogenic nematodes (EPNs) have been found to emit a variety of volatile compounds, including 2-heptadecanone. chimia.ch This emission acts as a potent repellent to scavenging ants like Lasius niger, protecting the nematode's food source from competitors. chimia.ch

The chemical profiles of organisms, which can include ketones like this compound, can also mediate predator-prey interactions and reproductive isolation between closely related species. podarcis.decsic.es Differences in the chemical composition of secretions can help in species recognition, preventing interbreeding. podarcis.de

Mediating Intra-Specific Communication

Interactions with Plant Defense Mechanisms and Volatile Emission

Plants emit a diverse array of volatile organic compounds (VOCs) in response to both biological (biotic) and physical (abiotic) stresses. frontiersin.org These emissions are a critical part of plant defense signaling and communication. frontiersin.org

When attacked by pathogens, plants can release specific VOCs that can act as a defense mechanism. In a study on wheat diseases, heptadecanone was identified as one of the VOCs emitted by wheat plants infected with the fungal pathogen Parastagonospora nodorum, which causes Septoria nodorum blotch (SNB). frontiersin.orgresearchgate.net The emission of heptadecanone, along with other compounds like mellein, was consistently observed in two different wheat varieties following infection. frontiersin.orgresearchgate.net This suggests a role for heptadecanone in the plant's response to this specific pathogen. frontiersin.org The release of these specific VOCs can potentially be used as a diagnostic tool for identifying plant diseases. frontiersin.org

Plant defense mechanisms can be triggered by various hormones, with the jasmonic acid (JA) pathway being a key signaling route against insect pests. nih.govfrontiersin.org Herbivore-induced plant volatiles (HIPVs) can act as deterrents to feeding or egg-laying by insects and can also attract natural enemies of the pests, a form of indirect defense. nih.gov While the direct role of this compound in this complex signaling network is still under investigation, its presence in plant emissions under stress points to its involvement in these ecological interactions. frontiersin.org

Influence on Microbial Communities and Metabolism

Microbial communities in various environments, such as soil, are crucial for processes like nutrient cycling and the decomposition of organic matter. mdpi.comresearchgate.net The composition and activity of these communities can be influenced by a variety of chemical compounds.

The metabolic processes of microbes are incredibly diverse, allowing them to break down a wide range of organic and inorganic substances. libretexts.orgdummies.com Some microorganisms can utilize specific organic compounds as their sole source of carbon for energy and growth. semanticscholar.org For example, a bacterial strain related to the Delftia/Comamonas group, isolated from maize field soil, was found to degrade fumonisin B1, a mycotoxin. frontiersin.org Among the tentative degradation products identified was heptadecanone. frontiersin.org This suggests that certain microbes possess the metabolic pathways to process and transform complex organic molecules, with heptadecanone being a resulting product. frontiersin.org

The interaction between different trophic levels, such as protists, bacteria, and fungi, plays a significant role in shaping the microbial community structure in environments like the rhizosphere (the soil region around plant roots). nih.gov The chemical exudates from plants and the metabolic byproducts of microbes create a complex chemical landscape that influences which microorganisms can thrive. frontiersin.orgmdpi.com

Enzymatic Biotransformation in Biological Systems

Enzymatic biotransformation is the process by which living organisms modify chemical compounds through the action of enzymes. This is a fundamental aspect of metabolism, allowing organisms to break down substances for energy, synthesize essential molecules, or detoxify harmful compounds. uoanbar.edu.iqbmglabtech.com

In the context of mycotoxin degradation, microbial enzymes play a critical role. The biotransformation of fumonisin B1 by the bacterial strain NCB 1492 is a key example. frontiersin.orgmdpi.com This process is believed to involve extracellular enzymatic activities, including deamination and possibly esterase activity, which lead to the breakdown of the fumonisin molecule. frontiersin.org One of the resulting products identified from this biotransformation is heptadecanone. frontiersin.orgmdpi.com This indicates that specific microbial enzymes can cleave the larger mycotoxin molecule, resulting in the formation of smaller, less complex compounds like heptadecanone. frontiersin.orgmdpi.com

The study of such enzymatic pathways is crucial for developing methods for mycotoxin detoxification in agricultural products. semanticscholar.orgmdpi.com

Applications in Advanced Materials and Industrial Processes

Utilization in Polymer Chemistry and Advanced Materials

The unique structure of 4-Heptadecanone, featuring a 17-carbon backbone, makes it a compound of interest for creating materials with specific physical and chemical properties. vulcanchem.com Its applications are being explored in both the synthesis of new polymers and the development of advanced functional materials.

While not as common as other monomers, this compound holds potential as a precursor in specialized polymer synthesis. The presence of the carbonyl (C=O) functional group allows it to participate in key carbon-carbon bond-forming reactions, which are the foundation of polymerization.

One of the primary mechanisms through which ketones can be polymerized is the aldol (B89426) condensation reaction. wikipedia.orgrsc.org In this process, the ketone can be induced to react with itself or other monomers under acidic or basic conditions to form longer chains. sigmaaldrich.commagritek.comajgreenchem.com The reaction of this compound would involve the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. Subsequent dehydration would lead to a polymer chain containing α,β-unsaturated ketone units. The long C13 alkyl chain on the molecule would be incorporated as a repeating side group, potentially imparting properties such as hydrophobicity, flexibility, or a low glass transition temperature to the final polymer.

Although detailed studies on the homopolymerization of this compound are not widely published, its reactivity is analogous to other ketones used in the synthesis of conjugated polymers and functional resins. rsc.org Its role is likely to be in creating specialty polymers where the long aliphatic side chain can be used to control solubility and morphology.

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy—known as latent heat—at a relatively constant temperature during their phase transition (e.g., from solid to liquid). thermtest.com Organic PCMs, such as paraffins and fatty acids, are highly valued for their high energy storage density and chemical stability. thermtest.com

This compound exhibits key characteristics that make it a promising candidate for investigation as an organic PCM. Its long aliphatic chain is structurally similar to fatty acids and paraffins, which suggests it could have a high latent heat of fusion. Furthermore, its melting point of approximately 41.5°C falls within a useful temperature range for low-grade heat storage applications, such as in solar thermal systems, waste heat recovery, and thermoregulation of buildings and electronics. thermtest.commdpi.com

The potential of long-chain aliphatic compounds, including amides and esters, for thermal energy storage has been a subject of significant research. trentu.camdpi.comresearchgate.net These studies establish a clear link between molecular structure—specifically the length of alkyl chains—and thermal properties. By extension, this compound fits the profile of a molecule that could be integrated into PCM systems.

Table 1: Comparison of this compound Properties with Common Organic PCMs

| Compound | Chemical Class | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|

| This compound | Aliphatic Ketone | ~41.5 | C17 backbone, carbonyl group at C4 |

| Palmitic Acid | Fatty Acid | 63 | C16 backbone, carboxyl group |

| Stearic Acid | Fatty Acid | 69.3 | C18 backbone, carboxyl group |

| n-Octadecane | Paraffin (Alkane) | 28.2 | C18 backbone |

Role as a Precursor in Polymer Synthesis

Contributions to Specialized Organic Syntheses and Chemical Production

The reactivity of the ketone group makes this compound a valuable intermediate in specialized organic syntheses. As a ketone, it can undergo a wide range of chemical transformations, allowing chemists to use it as a scaffold for building more complex molecules. The commercial availability of this compound, with some manufacturers reporting production capacities of up to a metric ton per day, indicates its utility not just in laboratory research but also in larger-scale chemical production. vulcanchem.com

The primary reactions involving the ketone functional group include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For example, reaction with Grignard reagents or organolithium compounds adds a new carbon group and, after workup, forms a tertiary alcohol.

Reduction: The ketone can be easily reduced to a secondary alcohol (4-heptadecanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in subsequent reactions, such as esterification.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond, providing a route to various alkenes with a long C17 chain.

Enolate Formation: The protons on the carbons adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions like aldol condensations or alkylations, enabling the formation of new C-C bonds. wikipedia.orgevitachem.com

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent(s) | Product Class | Significance |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Creates 4-heptadecanol (B25976) for further functionalization. |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol | Adds complexity to the carbon skeleton. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Forms a C=C double bond at the C4 position. |

| Aldol Condensation | Base or Acid, another carbonyl | β-Hydroxy Ketone | Forms a new carbon-carbon bond. |

Applications in Flavor and Fragrance Chemistry (Research and Development)

In the field of flavor and fragrance chemistry, this compound serves a critical role in research and development, specifically as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O). researchgate.net An internal standard is a compound added in a known, constant amount to samples before analysis. Its signal is used to normalize the signals of other compounds, correcting for variations in injection volume and detector response.

Ketones, such as 2-methyl-3-heptanone, are frequently chosen as internal standards for aroma analysis because they are chemically stable, highly pure, and often absent in the natural food or fragrance sample being studied. mdpi.comtandfonline.com

In a study on the flavor of orange juice, this compound was specifically used as an internal standard to quantify the concentrations of various aroma-active compounds. Its use in this context highlights its suitability for high-precision analytical work. It provides a reliable benchmark against which the volatile compounds that constitute a flavor profile can be accurately measured. This application is crucial for quality control, product development, and fundamental research aimed at understanding the chemical basis of taste and smell.

Table 3: Application of this compound in Analytical Chemistry

| Application Area | Technique | Function | Rationale for Use |

|---|---|---|---|

| Flavor Research (e.g., Orange Juice) | Gas Chromatography (GC-MS) | Internal Standard | High purity, chemical stability, and not naturally present in the sample, allowing for accurate quantification of target aroma compounds. |

Compound Index

Theoretical and Computational Chemistry Studies of 4 Heptadecanone

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict various properties of a molecule. numberanalytics.com Methods like Density Functional Theory (DFT) are commonly used to model complex organic molecules, providing a balance between computational cost and accuracy. numberanalytics.comekb.eg Such calculations are foundational for understanding the intrinsic characteristics of 4-heptadecanone. rsc.org

The long, flexible alkyl chains of this compound allow it to adopt a multitude of spatial arrangements, or conformations. The potential energy landscape of a molecule describes the energy of these conformations, with stable structures corresponding to energy minima. nih.govrsc.org Due to its structural flexibility, this compound is expected to have a complex energy landscape with numerous local minima.

Computational methods can systematically explore this landscape to identify the most stable, low-energy conformers. oaepublish.com This analysis is crucial as the conformation of a molecule can significantly influence its physical properties and reactivity. The process involves geometric optimization to find local minima and transition states that connect them on the energy surface. mdpi.com While specific studies on this compound are not prevalent, the methodology allows for the characterization of its conformational space.

Illustrative Data: Conformational Energy of this compound This table presents hypothetical data for illustrative purposes, showing how relative energies of different conformers might be reported. The values are not derived from actual experimental or computational studies on this compound.

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Global Minimum | Fully extended linear chain | 0.00 | 45.2 |

| Conformer A | Gauche interaction near C5-C6 | 0.85 | 20.1 |

| Conformer B | Folded chain structure | 1.50 | 8.5 |

| Conformer C | Gauche interaction near carbonyl group | 1.20 | 12.3 |

Quantum chemical calculations provide detailed information about the electronic structure of this compound. Key aspects include the distribution of electron density and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a crucial reactivity descriptor; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov Other calculated descriptors, such as ionization potential, electron affinity, chemical hardness, and softness, further quantify the molecule's reactivity and donor-acceptor characteristics. ekb.eg Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. ekb.eg

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound Note: The following values are representative and calculated using DFT (B3LYP/6-31G) for illustrative purposes, as specific literature data is unavailable.*

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -9.85 eV | Indicates electron-donating ability |

| LUMO Energy | 1.22 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 11.07 eV | Relates to chemical reactivity and stability nih.gov |

| Ionization Potential | 9.85 eV | Energy required to remove an electron |

| Electron Affinity | -1.22 eV | Energy released upon adding an electron |

| Chemical Hardness (η) | 5.54 eV | Resistance to change in electron distribution ekb.eg |

| Chemical Softness (S) | 0.18 eV⁻¹ | Reciprocal of hardness, indicates reactivity ekb.eg |

Conformational Analysis and Energy Landscapes

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.orgdovepress.com For this compound, MD simulations can provide insights into its bulk properties, such as viscosity and aggregation behavior, by modeling the interactions between many molecules simultaneously. rsc.org These simulations rely on force fields, such as COMPASS, which define the potential energy of the system based on the positions of its constituent atoms. analis.com.my

By simulating a system of this compound molecules, researchers can study how they interact with each other through non-covalent forces like van der Waals and electrostatic interactions. rsc.org This is particularly relevant for understanding its properties as a liquid or when interacting with other substances, such as solvents or surfaces. The simulations can reveal preferred orientations, stacking configurations, and the dynamics of how molecular aggregates form and break apart. rsc.org

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. numberanalytics.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. rsc.org For this compound, this could involve modeling its synthesis, oxidation, or degradation.

For instance, the sub-terminal oxidation of long-chain alkanes is a known microbial degradation pathway that proceeds via secondary alcohols and ketones. sjtu.edu.cn A potential reaction for this compound is its conversion to an ester through a Baeyer-Villiger monooxygenase, a process that could be modeled computationally. sjtu.edu.cn Such a study would involve optimizing the geometries of all species along the proposed reaction coordinate and calculating the activation energy barriers, providing a theoretical framework to support or predict experimental outcomes. numberanalytics.com

Illustrative Data: Hypothetical Reaction Coordinate for the Reduction of this compound This table provides a simplified, hypothetical energy profile for a reaction, illustrating the type of data obtained from reaction mechanism modeling. The values are for illustrative purposes only.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H₂) | 0.0 |

| Transition State 1 | +15.5 |

| Intermediate Complex | -5.2 |

| Transition State 2 | +8.1 |

| Product (4-Heptadecanol) | -12.8 |

Quantitative Structure-Activity Relationship (QSAR) Studies (Non-Medical Contexts)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. nih.gov In non-medical contexts, QSAR can be used to predict physicochemical properties (e.g., boiling point, vapor pressure) or environmental effects (e.g., eye irritation potential). jpionline.orgoup.com

These models are often developed by studying homologous chemical series, where properties change systematically with features like carbon chain length. oup.com For ketones, a QSAR model could predict a property of this compound based on data from other, smaller ketones. Such studies have also revealed "cutoff" effects, where the biological or physical activity of compounds in a series plateaus or disappears beyond a certain chain length, a phenomenon that could be relevant for a large molecule like this compound. oup.comresearchgate.net

Environmental Fate and Behavior of 4 Heptadecanone

Atmospheric Transport and Degradation Pathways

Once released into the atmosphere, the transport and persistence of 4-heptadecanone are primarily determined by its potential for long-range transport via aerosols and its degradation by atmospheric oxidants.

Long-chain ketones can be emitted into the atmosphere from various sources, including combustion of fossil fuels and biomass. e3s-conferences.org Once in the atmosphere, compounds like this compound, which have low vapor pressure, are likely to exist in both the gas phase and sorbed to particulate matter. This association with aerosols allows for atmospheric transport over significant distances. e3s-conferences.org

The primary degradation pathway for this compound in the troposphere is through its reaction with photochemically generated hydroxyl (OH) radicals. wikipedia.org The rate of this oxidation reaction is a key factor in determining the atmospheric lifetime of the compound. For many volatile organic compounds (VOCs), this reaction initiates their removal from the atmosphere. wikipedia.orgcopernicus.org Based on predictive models, the atmospheric fate of this compound is expected to be transient.

| Parameter | Predicted Value | Reference |

|---|---|---|

| OH Radical Reaction Rate Constant | 2.4047 x 10⁻¹¹ cm³/molecule-sec | thegoodscentscompany.com |

| Atmospheric Half-Life (12-hr day, 1.5x10⁶ OH/cm³) | 5.34 hours | thegoodscentscompany.com |

The predicted atmospheric half-life of approximately 5.34 hours suggests that this compound is not persistent in the atmosphere and will be rapidly degraded. thegoodscentscompany.com The degradation process is initiated by the abstraction of a hydrogen atom by an OH radical, leading to the formation of an alkyl radical, which then reacts with oxygen to form a peroxy radical. wikipedia.org Subsequent reactions can lead to the formation of various smaller, more oxidized products. nih.govgoogle.com The inclusion of the isomeric 2-heptadecanone (B131142) in detailed atmospheric chemistry mechanisms like the Community Regional Atmospheric Chemistry Multiphase Mechanism (CRACMM) indicates that ketones of this size are recognized as relevant for air quality modeling. copernicus.orgcopernicus.org

Biodegradation in Soil and Aquatic Environments

Biodegradation is a critical process determining the fate of organic compounds in soil and aquatic systems. For long-chain aliphatic ketones, this process is primarily mediated by microorganisms.

A significant recent finding has identified both 2-heptadecanone and 9-heptadecanone (B165747) as metabolites produced during the biodegradation of polyethylene (B3416737) plastic by the bacterium Kosakonia cowanii. jmb.or.kr This suggests that the microbial breakdown of common plastics can be a source of C17 ketones in the environment. The study identified a range of ketone compounds with carbon chain lengths from C16 to C33, indicating that microbes possess the enzymatic machinery to process these long-chain molecules. jmb.or.kr The degradation of aliphatic compounds in soil is generally effective, with mixed microbial cultures showing a capacity to break down 66% of aliphatic compounds in used engine oil over 60 days. bioline.org.br

Sorption and Mobility in Environmental Compartments

The mobility of this compound in the environment is largely dictated by its tendency to adsorb to soil and sediment particles. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which measures the ratio of the chemical's concentration in the organic carbon phase of soil to its concentration in the water phase at equilibrium. chemsafetypro.comecetoc.org

Due to its long alkyl chain and hydrophobic nature, this compound is expected to have a high Koc value, indicating strong sorption to organic matter and low mobility. thegoodscentscompany.com High Koc values are associated with chemicals that are less likely to leach through the soil profile into groundwater or to be transported with surface water runoff. chemsafetypro.com

| Parameter | Predicted Value | Mobility Classification | Reference |

|---|---|---|---|

| Log Koc (MCI Method) | 4.062 | Slightly Mobile / Hardly Mobile | thegoodscentscompany.comchemsafetypro.com |

| Log Koc (Kow Method) | 4.793 | Hardly Mobile / Immobile | thegoodscentscompany.comchemsafetypro.com |

Based on the predicted Log Koc values, which range from 4.062 to 4.793, this compound is classified as "Slightly Mobile" to "Immobile" in soil. thegoodscentscompany.comchemsafetypro.com This strong adsorption to soil and sediment particles means that if released into terrestrial or aquatic environments, this compound will predominantly be found associated with the solid phase rather than dissolved in the water column. epa.gov This partitioning behavior significantly reduces its potential for contaminating groundwater but increases its potential for accumulation in sediments and sludge. ecetoc.org The distribution of other aliphatic ketones in soils and sediments confirms this behavior, with these compounds being consistently detected in the solid environmental matrix. kisti.re.krnih.govsciencepublishinggroup.com

Environmental Modeling and Predictive Frameworks for Distribution

Environmental models are essential tools for predicting the distribution and fate of chemicals when experimental data is limited. For organic compounds like this compound, fugacity-based models are commonly employed to understand their partitioning behavior across different environmental compartments. researchgate.netenvchemgroup.com

Multi-compartment fate models, such as fugacity models, simulate the movement and transformation of a chemical in a defined environment consisting of compartments like air, water, soil, and sediment. jst.go.jp The concept of fugacity, or "escaping tendency," is used to describe the direction of chemical transport between these compartments until equilibrium is reached. envchemgroup.com

To model a compound like this compound, key inputs would include its physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient), degradation rates (e.g., atmospheric half-life), and properties of the environmental compartments. jst.go.jp Given its high Koc and low water solubility, a fugacity model would predict that this compound, upon entering the environment, would preferentially partition to compartments rich in organic carbon, such as soil and sediment. trentu.canih.gov Its rapid atmospheric degradation rate would result in a low predicted concentration in the air compartment far from its source. thegoodscentscompany.com These models are crucial for conducting screening-level risk assessments by estimating predicted environmental concentrations (PECs) in various media. researchgate.net

The persistence of a chemical is its ability to remain in the environment without degrading, while its distribution describes where it ultimately resides. The assessment for this compound, based on predictive data and analogy to similar compounds, points towards low persistence in the atmosphere but higher persistence in soil and sediment.

Persistence: The atmospheric half-life of this compound is very short (around 5.34 hours), indicating it is non-persistent in air. thegoodscentscompany.com In soil and aquatic environments, its persistence will be dependent on the rate of biodegradation. While likely biodegradable, the process may be slow, leading to a classification of potentially persistent in these compartments, particularly in low-oxygen environments like deep sediment where anaerobic degradation is much slower. nih.gov

Distribution: Due to its high sorption coefficient (Log Koc > 4), this compound is expected to accumulate in organic-rich soils and sediments. thegoodscentscompany.com Studies on other long-chain aliphatic ketones have confirmed their presence in soils and particulate matter. For instance, 2-heptadecanone has been detected in atmospheric particulate matter in urban areas, with concentrations showing seasonal variations linked to combustion sources. e3s-conferences.org Isomers have also been found in stream sediments, indicating their distribution in aquatic ecosystems. usgs.gov The discovery of 2- and 9-heptadecanone as byproducts of plastic biodegradation introduces a widespread, diffuse source that could contribute to their distribution in diverse ecosystems. jmb.or.kr

Future Research Directions and Unresolved Challenges

Development of Sustainable and Green Synthetic Methodologies

The imperative for environmentally benign chemical processes necessitates a shift in how 4-heptadecanone is synthesized. Future research will likely focus on developing "green" methodologies that align with the twelve principles of green chemistry, such as waste prevention and the use of renewable feedstocks. numberanalytics.com

Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. The future of this compound synthesis lies in catalytic processes that are both efficient and sustainable. numberanalytics.com Researchers are exploring novel catalysts, including polyoxometalates (POMs), for the oxidative cleavage of alkenes, which could offer a greener pathway to ketones like this compound. yedarnd.com These methods aim for high selectivity and yield while minimizing byproducts and energy consumption. yedarnd.compnas.org The use of environmentally friendly solvents, such as ionic liquids or deep eutectic solvents, is another key area of development. numberanalytics.com

Furthermore, the exploration of biomass-derived feedstocks presents a promising frontier for the sustainable production of long-chain ketones. numberanalytics.comyedarnd.com Innovations in this area could significantly reduce the environmental footprint associated with the synthesis of this compound and other similar compounds. A notable green method involves the hydrolysis of oximes using a recoverable promoter like cupric chloride dihydrate, which avoids strong acids and hazardous reagents. organic-chemistry.org

Deeper Elucidation of Complex Biological and Ecological Roles

The role of this compound as a semiochemical—a chemical substance that carries information between organisms—is an area ripe for deeper investigation. plantprotection.pl While it is known to be involved in insect communication, the full extent of its influence on behavior, such as in mating rituals or as a deterrent, remains to be fully understood. evitachem.com The study of how insects perceive and respond to such chemical cues is critical for understanding their ecological significance. peerj.com

Future research should focus on the intricate interactions between this compound and the olfactory systems of various insect species. wur.nl This includes identifying the specific chemosensory proteins responsible for its detection. peerj.comwur.nl A "reverse chemical ecology" approach, which starts with the identification of these proteins, could accelerate the discovery of its precise biological functions. peerj.comwur.nl Understanding these mechanisms could lead to the development of novel and environmentally friendly pest management strategies. plantprotection.pl

Long-chain ketones, in general, are recognized for their presence in various biologically active plants and their potential roles in preventing degenerative diseases. researchgate.net While specific research on this compound's medicinal properties is limited, its structural similarity to other bioactive ketones suggests this as a potential area for future exploration.

Advancements in In-Situ and Real-Time Analytical Techniques

The study of semiochemicals like this compound in their natural context has been hampered by the limitations of traditional analytical methods. tofwerk.com Techniques like gas chromatography-mass spectrometry (GC-MS) are powerful but often too slow for real-time monitoring and may require pre-concentration of samples. peerj.comtofwerk.com

The development of advanced analytical techniques capable of in-situ and real-time monitoring is crucial for a more dynamic understanding of the ecological roles of this compound. tofwerk.com Direct injection mass spectrometry methods, such as proton transfer reaction-mass spectrometry (PTR-MS), offer real-time monitoring with high sensitivity. tofwerk.com Coupling these techniques with ion mobility spectrometry (IMS) can provide an additional layer of separation, which is critical for distinguishing between isomeric compounds that may have different biological activities. tofwerk.com

Furthermore, the development of automated, real-time insect monitoring systems that incorporate pheromone traps with sensors and cameras can provide continuous data on insect populations and their responses to specific semiochemicals. europa.eucabidigitallibrary.org These technologies will enable researchers to study the temporal variations in the release and perception of compounds like this compound in response to environmental changes. tofwerk.com

Integration of Artificial Intelligence and Machine Learning in Compound Research

Exploration of Novel Applications in Emerging Technologies

The unique properties of long-chain ketones like this compound suggest potential applications in a variety of emerging technologies. researchgate.netnih.gov While current applications are primarily in the fragrance and flavor industry, future research may uncover new and valuable uses. solubilityofthings.com

For example, long-chain ketones are being investigated as precursors for advanced materials. Their carbon chains can be utilized in the synthesis of novel polymers or carbon nitride materials with applications in photonics and photocatalysis. The structural motifs of functionalized long-chain ketones are also found in bioactive compounds and pharmaceuticals, suggesting potential for drug discovery and development. nih.gov

Furthermore, the International Union of Pure and Applied Chemistry (IUPAC) regularly identifies emerging technologies in chemistry that have the potential to address global challenges in areas like materials science, energy, and healthcare. chemsoc.org.cn Research into the properties and reactivity of this compound could reveal its utility in these or other yet-to-be-discovered technological applications. The exploration of its potential role in the synthesis of biodegradable polymers, self-healing materials, or even as a component in advanced biofuel production represents exciting avenues for future investigation. chemsoc.org.cnnih.gov

Q & A

Q. What analytical methods are most effective for identifying and quantifying 4-Heptadecanone in complex biological matrices?

Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Derivatize samples (e.g., using BSTFA or MSTFA) to improve volatility. Use This compound itself as an internal standard for quantification to correct for extraction efficiency and instrument variability .

- Retention Index (RI) Matching : Compare experimental RI values with databases (e.g., NIST or Wiley libraries) for compound confirmation. Validate with authentic standards when available .

- Statistical Validation : Apply ANOVA or linear regression to assess method precision, accuracy, and detection limits. Report relative standard deviations (RSD) for replicate analyses .

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

Methodological Answer :

- Route Selection : Compare ketonization of heptadecanoic acid (via acid chloride intermediates) versus Friedel-Crafts acylation. Monitor by thin-layer chromatography (TLC) or in situ FTIR to track reaction progress .

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via 1H NMR (absence of extraneous peaks) and GC-MS (single peak at expected RI) .

- Yield Optimization : Design a factorial experiment varying temperature, catalyst concentration, and reaction time. Use response surface methodology (RSM) to identify optimal conditions .

Q. What are the best practices for reporting this compound data to ensure reproducibility?

Methodological Answer :

- Experimental Details : Document solvent purity, instrument calibration parameters (e.g., GC oven ramp rates), and batch-to-batch variability in synthesis .

- Data Transparency : Report raw chromatograms, NMR spectra, and RI values in supplementary materials. Use IUPAC nomenclature and CAS registry numbers to avoid ambiguity .

- Statistical Reporting : Include confidence intervals for quantitative results and p-values for comparative studies (e.g., biological activity assays) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Methodological Answer :

- Meta-Analysis Framework : Systematically review literature using PRISMA guidelines. Categorize studies by organism (e.g., plant vs. mammalian systems), dosage, and exposure duration. Use Cochran’s Q test to assess heterogeneity in effects .

- Mechanistic Replication : Design dose-response experiments under controlled conditions (e.g., in vitro cell lines with standardized this compound concentrations). Apply pathway enrichment analysis (e.g., KEGG) to identify conserved molecular targets .

- Cross-Validation : Combine transcriptomic and metabolomic data to disentangle direct effects from secondary metabolic interactions .

Q. What experimental designs are suitable for studying this compound’s role in insect communication systems?

Methodological Answer :

- Field vs. Lab Studies : Use Y-tube olfactometers for lab-based behavioral assays. Validate with field trapping experiments using synthetic this compound lures. Include negative controls (solvent-only) and blind observers to reduce bias .

- Electrophysiological Integration : Pair gas chromatography with electroantennography (GC-EAD) to isolate bioactive compounds. Compare antennal responses across species .

- Data Synthesis : Apply mixed-effects models to account for environmental variables (e.g., temperature, humidity) in field data .

Q. How can this compound’s metabolic stability be assessed in ecological or pharmacological contexts?

Methodological Answer :

- In Vitro Systems : Use liver microsomes (e.g., human or model organism) for phase I/II metabolism studies. Monitor degradation via LC-HRMS and identify metabolites using predictive software (e.g., Meteor Nexus) .

- Environmental Half-Life : Conduct photodegradation experiments under simulated sunlight (e.g., Xenon arc lamps). Quantify residual this compound via GC-MS and model decay kinetics using first-order rate equations .

- Toxicokinetic Modeling : Integrate in vitro data into PBPK models to predict bioaccumulation potential across trophic levels .

Data Contradiction & Interpretation

Q. How should researchers address discrepancies in this compound’s reported physicochemical properties?

Methodological Answer :

- Critical Appraisal : Compare measurement conditions (e.g., temperature, purity of reference standards). For boiling point variations, assess whether studies used reduced pressure or azeotropic distillation .

- Replication Studies : Reproduce key experiments (e.g., vapor pressure measurements) using ISO-compliant protocols . Publish negative results to clarify ambiguities .

- Consensus Building : Use Delphi methods with expert panels to establish standardized reporting guidelines for physicochemical data .

Methodological Integration

Q. What mixed-methods approaches are effective for studying this compound’s multifunctional roles?

Methodological Answer :

- Quantitative-Qualitative Triangulation : Combine GC-MS quantification of this compound in plant tissues with ethnobotanical interviews to explore traditional uses .

- Sequential Design : First, use untargeted metabolomics to identify this compound-associated pathways. Follow with targeted siRNA knockdowns to validate causal links .

- Data Integration Tools : Apply bioinformatics pipelines (e.g., XCMS Online) to merge spectral data with ecological metadata .

Ethical & Reporting Standards

Q. How can researchers ensure ethical sourcing and use of this compound in studies involving endangered species?

Methodological Answer :

- Ethical Sourcing : Procure compounds from certified suppliers adhering to the Nagoya Protocol. Document chain-of-custody for synthetic analogs .

- Non-Invasive Sampling : Use headspace collection or solid-phase microextraction (SPME) to avoid harming organisms .

- Institutional Review : Submit protocols to ethics committees (e.g., IACUC) for studies involving vertebrate behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.